Cas no 2090848-22-7 (1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde)

1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
- 1-prop-2-ynyl-3-thiophen-3-ylpyrazole-4-carbaldehyde
- 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
-
- Inchi: 1S/C11H8N2OS/c1-2-4-13-6-10(7-14)11(12-13)9-3-5-15-8-9/h1,3,5-8H,4H2
- InChI Key: ZTWYSTBVVIAKBF-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C(C=O)=CN(CC#C)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- Topological Polar Surface Area: 63.1
- XLogP3: 1.3
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P139351-100mg |
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole-4-carbaldehyde |
2090848-22-7 | 100mg |
$ 115.00 | 2022-06-02 | ||
Life Chemicals | F2198-5107-5g |
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde |
2090848-22-7 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2198-5107-0.25g |
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde |
2090848-22-7 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-5107-2.5g |
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde |
2090848-22-7 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2198-5107-1g |
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde |
2090848-22-7 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
TRC | P139351-500mg |
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole-4-carbaldehyde |
2090848-22-7 | 500mg |
$ 435.00 | 2022-06-02 | ||
Life Chemicals | F2198-5107-0.5g |
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde |
2090848-22-7 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
TRC | P139351-1g |
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole-4-carbaldehyde |
2090848-22-7 | 1g |
$ 660.00 | 2022-06-02 | ||
Life Chemicals | F2198-5107-10g |
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde |
2090848-22-7 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde Related Literature
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Research Briefing on 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde (CAS: 2090848-22-7)
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde (CAS: 2090848-22-7) is a novel pyrazole-based compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound features a unique structural scaffold combining a propynyl group, a thiophene ring, and a pyrazole core with an aldehyde functionality, making it a promising candidate for drug discovery and development. Recent studies have explored its potential as a versatile intermediate for synthesizing biologically active molecules, particularly in the context of kinase inhibition and anti-inflammatory applications.
The synthesis of 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves a multi-step process starting from commercially available thiophene derivatives. Key steps include the formation of the pyrazole ring via cyclization reactions, followed by functionalization with a propynyl group and subsequent oxidation to introduce the aldehyde moiety. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling its broader application in medicinal chemistry research.
In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects against certain protein kinases, particularly those involved in inflammatory signaling pathways. The presence of the thiophene ring and the aldehyde group appears to contribute to its binding affinity with target proteins. Researchers have also explored its use as a precursor for click chemistry reactions, leveraging the propynyl group for bioorthogonal labeling applications in proteomics and cellular imaging.
Recent publications have highlighted the potential of 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in the development of new anti-inflammatory agents. In vitro studies demonstrate its ability to modulate the activity of key inflammatory mediators, although the exact mechanism of action remains under investigation. The compound's favorable physicochemical properties, including its solubility and stability under physiological conditions, further support its potential as a lead compound for further optimization.
Future research directions for this compound include structure-activity relationship (SAR) studies to optimize its biological activity, as well as investigations into its pharmacokinetic properties and toxicity profile. The versatility of its chemical structure also makes it an attractive scaffold for the development of targeted drug delivery systems and molecular probes for biological imaging. As research progresses, this compound may emerge as a valuable tool in both drug discovery and chemical biology applications.
In conclusion, 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde represents an interesting case study in the design of multifunctional chemical probes for biomedical research. Its unique structural features and demonstrated biological activities warrant further investigation, particularly in the context of inflammation-related disorders and kinase-targeted therapies. The compound's CAS number (2090848-22-7) serves as an important identifier for researchers seeking to explore its potential applications in greater depth.
2090848-22-7 (1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde) Related Products
- 2305079-51-8(2-Trifluoromethyl-azetidine Tosylate)
- 898415-19-5(N'-(2,4-difluorophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)
- 1524976-83-7(2-(1-Methyl-3-piperidinyl)benzoic acid)
- 2096339-11-4(4-Chloro-2-fluoropyridine-3-boronic acid)
- 2228765-71-5(O-(1-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)hydroxylamine)
- 1351604-78-8(1-(4-{4-6-(1H-pyrazol-1-yl)pyridazine-3-carbonylpiperazin-1-yl}phenyl)ethan-1-one)
- 2229654-99-1(3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine)
- 2098142-33-5(Methyl 6-propylpyrimidine-4-carboxylate)
- 2225155-47-3(2-Fluoro-4-methyl-5-cyclopropylphenylboronic acid)
- 1261559-03-8(Methyl 1-aminonaphthalene-7-acetate)




